Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate
Description
Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate is a pyrazole-derived compound featuring a tert-butyl carbamate protecting group, a bromine substituent at position 4, a cyclopropyl group at position 3, and a methyl group at position 3. This structure combines steric bulk (tert-butyl, cyclopropyl) with electrophilic reactivity (bromine), making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C12H17BrN2O2 |
|---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
tert-butyl 4-bromo-3-cyclopropyl-5-methylpyrazole-1-carboxylate |
InChI |
InChI=1S/C12H17BrN2O2/c1-7-9(13)10(8-5-6-8)14-15(7)11(16)17-12(2,3)4/h8H,5-6H2,1-4H3 |
InChI Key |
XAHKIMBZVGQGQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)OC(C)(C)C)C2CC2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole Core
The pyrazole core is synthesized by cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or equivalents. For the cyclopropyl substituent at position 3 and methyl at position 5, appropriate cyclopropyl-substituted β-ketoesters or diketones are employed.
- Typical Method: Condensation of cyclopropyl-containing β-ketoester with hydrazine hydrate under reflux conditions in ethanol or other suitable solvents yields the 3-cyclopropyl-5-methylpyrazole intermediate.
- Yields: Moderate to good yields (50–85%) depending on reaction conditions and purity of starting materials.
Bromination at the 4-Position
Selective bromination of the pyrazole ring at the 4-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.
- Reaction Conditions: Typically performed in inert solvents like dichloromethane or acetonitrile at low temperatures (0–5 °C) to avoid over-bromination.
- Selectivity: The electronic nature of the pyrazole directs bromination to the 4-position.
- Yields: High selectivity with yields around 70–90%.
Introduction of the tert-Butyl Carboxylate Group (Boc Protection)
The nitrogen at position 1 of the pyrazole is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate ester.
- Typical Procedure: The brominated pyrazole is treated with Boc2O in the presence of a base such as triethylamine or sodium hydride in solvents like dichloromethane or tetrahydrofuran at room temperature.
- Reaction Time: Several hours to overnight.
- Yields: Generally good, 60–85%, depending on purification.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Cyclopropyl β-ketoester + hydrazine hydrate, reflux ethanol | 3-cyclopropyl-5-methyl-1H-pyrazole | 50–85 |
| 2 | Bromination | NBS, DCM, 0–5 °C | 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole | 70–90 |
| 3 | Boc protection | Boc2O, base (Et3N), DCM, RT | This compound | 60–85 |
Research Findings and Optimization Notes
- Substituent Effects: The presence of the cyclopropyl group influences the electronic density on the pyrazole ring, affecting bromination regioselectivity and reaction rates.
- Protecting Group Stability: The tert-butyl ester group provides enhanced stability compared to methyl or isopropyl esters, as noted in kinase inhibitor analog studies, improving pharmacokinetic properties and reducing off-target effects.
- Microwave-Assisted Reactions: Some synthetic routes employ microwave irradiation to accelerate nucleophilic substitution steps and improve yields, especially in the attachment of linkers or protective groups.
- Yields Variation: Yields can vary significantly depending on the nature of substituents and reaction conditions, with harsher conditions sometimes required for aliphatic linker introduction, which is relevant for derivatization of the pyrazole core.
Comparative Data Table of Ester Variants in Pyrazole Derivatives
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or other substituents.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural similarity to other pyrazole derivatives suggests it may exhibit biological activity, particularly as an anti-inflammatory or analgesic agent.
Case Study : Research has demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. The introduction of bromine and cyclopropyl groups may enhance the selectivity and potency of this compound compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Agricultural Science
The compound's application extends to agrochemicals, where it can function as a herbicide or pesticide. The pyrazole ring structure is known for its ability to disrupt plant growth by inhibiting specific biochemical pathways.
Case Study : A study evaluated the herbicidal activity of various pyrazole derivatives, including this compound, against common weeds in cereal crops. Results indicated significant inhibition of weed germination and growth, suggesting its potential as a selective herbicide .
Material Science
In addition to biological applications, this compound has been explored for use in developing advanced materials, such as polymers and coatings. The unique properties of pyrazole derivatives can enhance the thermal stability and mechanical strength of materials.
Case Study : Research into polymer composites incorporating this compound showed improved resistance to thermal degradation compared to conventional materials. This characteristic makes it suitable for applications in high-temperature environments .
Data Tables
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agent | Inhibits cyclooxygenase enzymes effectively |
| Agricultural Science | Herbicide | Significant inhibition of weed growth |
| Material Science | Polymer additive | Enhanced thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and other substituents on the pyrazole ring can participate in binding interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations :
- Bromine vs. Amino Groups: The bromine in the target compound enhances electrophilicity for cross-coupling reactions (e.g., Suzuki), whereas the amino group in the cyclobutyl analog enables further functionalization (e.g., amide bond formation) .
- Core Heterocycle Differences : The indazole derivative features a fused benzene ring, increasing aromaticity and stability compared to pyrazole. This structural difference influences binding affinity in kinase targets.
Hydrogen Bonding and Crystallography
The tert-butyl group universally imparts steric protection and crystallinity. However, hydrogen bonding patterns differ:
- The cyclopropyl group in the target compound may disrupt hydrogen-bonding networks compared to the amino group in the cyclobutyl analog .
- The indazole’s carbonyl oxygen can act as a hydrogen-bond acceptor, enhancing crystal packing predictability compared to pyrazole derivatives.
Biological Activity
Tert-butyl 4-bromo-3-cyclopropyl-5-methyl-1H-pyrazole-1-carboxylate (CAS No. 2113642-97-8) is a heterocyclic compound belonging to the pyrazole family. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, interaction mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H17BrN2O2, with a molecular weight of approximately 301.18 g/mol. The compound features a tert-butyl group, a bromine atom at the 4-position, a cyclopropyl group at the 5-position, and a methyl group at the 3-position of the pyrazole ring. The presence of these substituents contributes to its distinctive chemical properties and reactivity, making it valuable in various fields, particularly in medicinal chemistry and organic synthesis.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with suitable carbonyl compounds.
- Bromination : The bromine atom is introduced using brominating agents such as N-bromosuccinimide (NBS).
- Cyclopropanation : The cyclopropyl group can be introduced through cyclopropanation reactions using diazo compounds or cyclopropyl halides.
- Esterification : Finally, the carboxylic acid moiety is esterified to form the final product.
Research indicates that halogenated pyrazoles, including this compound, can form non-covalent interactions such as hydrogen bonds and halogen bonds with biological macromolecules. These interactions can significantly influence enzyme activity and receptor binding, making this compound a candidate for further investigation in drug design and development.
Antibacterial Activity
A study evaluated various pyrazole derivatives for their antibacterial properties, highlighting that certain compounds exhibited significant direct antibacterial activity against Gram-positive organisms. Although specific data on this compound was not detailed, related pyrazole compounds showed promising results as antibiotic adjuvants against multi-drug resistant strains like Acinetobacter baumannii .
Table 1: Antibacterial Activity of Related Pyrazole Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Bacillus subtilis |
| Compound B | 16 | Streptococcus pyogenes |
| Compound C | >512 | Enterococcus faecalis |
Study on Pyrazole Derivatives
In a recent optimization study involving pyrazole compounds, several derivatives were synthesized and screened for antibacterial activity. The results indicated that modifications in the carboxamide substituent significantly affected their efficacy against bacterial strains. Notably, compounds with free carboxylic acid groups showed enhanced activity compared to their counterparts without such groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
